molecular formula C7H11N3O B2670246 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one CAS No. 99645-86-0

1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one

Cat. No.: B2670246
CAS No.: 99645-86-0
M. Wt: 153.185
InChI Key: RURNDCHHXZWRIB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of this compound was first documented in PubChem records in 2007, though its experimental preparation likely occurred earlier through microwave-assisted cyclocondensation techniques. This approach, pioneered in the 2000s, facilitated the one-pot assembly of pyrimido[1,2-a]pyrimidine derivatives by reacting 2-aminopyrimidine with aldehydes and active methylene compounds under controlled irradiation. The compound’s discovery aligned with growing interest in saturated heterocycles for drug discovery, as partial ring saturation often enhances metabolic stability compared to fully aromatic systems. Early structural characterization relied on NMR and mass spectrometry, confirming the bicyclic framework and ketone positioning.

Position within Heterocyclic Chemistry

As a member of the azabicyclo family, this compound exemplifies fused heterocycles containing multiple nitrogen atoms. Its core structure comprises two fused six-membered rings: a pyrimidine ring and a partially saturated pyrimidinone (Figure 1). This arrangement places it within the broader class of pyrimido-pyrimidines, which are recognized for diverse pharmacological activities, including antimicrobial and anticancer properties. The presence of both sp² and sp³ hybridized carbons introduces conformational flexibility while maintaining planar regions critical for π-π interactions in biological targeting.

Table 1: Key Heterocyclic Features of this compound

Property Description
Ring System Bicyclic (pyrimido[1,2-a]pyrimidine)
Nitrogen Atoms 3 (positions 1, 3, and 8)
Functional Groups Ketone (position 2), amine (position 4)
Hybridization Mixed sp²/sp³
Aromaticity Partial (localized in pyrimidinone ring)

Structural Significance among Bicyclic Systems

The compound’s bicyclic architecture combines rigidity and flexibility, making it a valuable scaffold in medicinal chemistry. Unlike fully aromatic systems like purines, its partially saturated rings reduce electron density, altering reactivity toward electrophilic substitution. The ketone group at position 2 introduces a polarizable moiety, enabling hydrogen bonding and dipole interactions critical for molecular recognition. Comparative analysis with related bicyclic systems reveals distinct advantages:

Table 2: Structural Comparison with Representative Bicyclic Heterocycles

Compound Ring System Saturation Functional Groups Key Applications
Quinazoline Fully aromatic Unsaturated None Kinase inhibitors
1,5-Diazabicyclo[4.3.0]non-5-ene Bridged bicyclic Fully saturated Amine Organocatalysis
Target Compound Fused bicyclic Partially saturated Ketone, amine Pharmacophore development

The partial saturation in the pyrimidine ring reduces ring strain compared to fully unsaturated analogs, enhancing synthetic accessibility. X-ray crystallography of derivatives confirms chair-like conformations in the saturated ring, which may influence binding to biological targets.

Relationship to Other Pyrimido-fused Heterocycles

Pyrimido[1,2-a]pyrimidin-2-one derivatives share structural kinship with several pharmacologically relevant heterocycles:

  • Pyrimido[4,5-d]pyrimidines : Differing in ring fusion positions (4,5-d vs. 1,2-a), these compounds exhibit enhanced planarity and are explored as antifolate agents.
  • Thiazolo[5,4-e]pyrimido[1,2-a]pyrimidines : Spiro derivatives incorporating thiazole rings demonstrate potent antifungal activity, highlighting the versatility of the core scaffold.
  • Pyrimido[1,2-c]pyrimidines : Isomeric systems with altered nitrogen positioning show distinct electronic profiles, affecting their base-pairing abilities in nucleic acid analogs.

Table 3: Comparative Analysis of Pyrimido-Fused Heterocycles

Compound Type Fusion Position Key Substituents Biological Activity
Pyrimido[1,2-a]pyrimidin-2-one 1,2-a Ketone Under investigation
Pyrimido[4,5-d]pyrimidine 4,5-d Amino, methyl Anticancer, antimicrobial
Thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine 5,4-e Spiro indoline Antifungal

The [1,2-a] fusion pattern in the target compound creates a sterically accessible ketone group, enabling derivatization at position 2 without disrupting the bicyclic conjugation. This contrasts with [4,5-d]-fused systems, where functionalization often occurs at peripheral positions. Recent synthetic advances have utilized the ketone moiety for Schiff base formation, yielding ligands with tunable electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-6-2-5-10-4-1-3-8-7(10)9-6/h1-5H2,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURNDCHHXZWRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NC(=O)CCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one can be synthesized through several methods. One common method involves the reaction of guanidine hydrochloride with 1,3-diaminopropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the compound can be produced using a continuous flow process where the reactants are mixed and heated in a reactor. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

  • Anticancer Potential :
    • Recent studies have explored the compound's role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a target in cancer therapy. The structure–activity relationships of derivatives show promising inhibitory effects on GSK-3β, with some compounds exhibiting IC₅₀ values as low as 130 nM .
  • Neuroprotective Effects :
    • Research indicates that derivatives of this compound may possess neuroprotective properties. By modulating pathways involved in neurodegenerative diseases, these compounds could offer new avenues for treatment .
  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that modifications to its structure can enhance its efficacy against resistant strains of bacteria .

Case Study 1: GSK-3β Inhibition

A series of derivatives were synthesized and evaluated for their ability to inhibit GSK-3β. The most potent inhibitors were characterized by their binding affinity and metabolic stability, indicating a promising direction for developing anti-cancer drugs targeting this pathway .

Case Study 2: Neuroprotection

In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparative Analysis of Derivatives

Compound NameActivityIC₅₀ (nM)Notes
Derivative AGSK-3β Inhibitor130High binding affinity
Derivative BNeuroprotectiveN/AReduces apoptosis in neuronal cells
Derivative CAntimicrobialVariesEffective against resistant strains

Mechanism of Action

The mechanism of action of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one involves its ability to act as a base or nucleophile in chemical reactions. It can deprotonate acidic substrates or participate in nucleophilic attacks on electrophilic centers. The compound’s bicyclic structure allows it to stabilize transition states and intermediates, making it an effective catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares hppH with structurally related guanidine derivatives:

Compound Name Structure Basicity (PAff/BasG, kJ/mol) Applications Key Differences
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one (hppH) Bicyclic guanidine with fused pyrimidine rings PAff: 1054.60 Organocatalysis, ligands, n-dopants Rigid bicyclic framework; moderate basicity
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Bicyclic triaza compound with a larger ring system PAff: ~1060 (estimated) CO₂ fixation, polymerization catalysts Higher basicity; broader ring system
1-Methyl-TBD (MTBD) Methyl-substituted TBD derivative PAff: ~1055 (estimated) Catalysis in polar solvents Enhanced solubility; reduced steric hindrance
Bis-guanidino compound H₂C{hpp}₂ Two hpp units linked by a flexible methylene group PAff: >1100 Superbase for deprotonation reactions Exceptional basicity; flexible linker
Tetrakis(hpp)metal complexes (e.g., Cr₂(hpp)₄) Metal-ligand complexes with hpp⁻ N/A Organic semiconductor dopants Low ionization energy (~3.5 eV)

Key Research Findings

Basicity and Catalytic Performance: hppH and TBD exhibit comparable basicity, but TBD’s larger ring system enhances its ability to stabilize transition states in CO₂ fixation reactions . The bis-guanidino compound H₂C{hpp}₂ demonstrates "superbasicity" (PAff >1100 kJ/mol), outperforming hppH in deprotonating strong acids .

Ligand Versatility :

  • hpp⁻ forms stable complexes with metals across the periodic table (e.g., [Nb(hpp)₄]PF₆ , [EtZn(hpp)]₃ ), whereas TBD derivatives are less commonly used as ligands due to steric constraints .

Electronic Applications :

  • Cr₂(hpp)₄ and W₂(hpp)₄ exhibit lower ionization energies (~3.5 eV) compared to other n-dopants like DMBI-POH (~4.3 eV), enabling efficient electron injection in organic semiconductors .

Biological Activity

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one (CAS Registry Number: 5807-14-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula: C₇H₁₃N₃
  • Molecular Weight: 139.1982 g/mol
  • IUPAC Name: this compound
  • Structural Characteristics: The compound features a bicyclic structure that contributes to its unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance:

  • Mechanism of Action: It has been shown to inhibit the replication of various viruses by interfering with viral RNA synthesis and protein expression pathways.
  • Efficacy Against Specific Viruses:
    • In vitro studies demonstrated significant inhibitory effects on the influenza virus and herpes simplex virus (HSV) at concentrations as low as 5 µM.
    • A notable study reported a reduction in viral load by up to 82% against hepatitis C virus (HCV) at specific concentrations .

Anticancer Potential

The compound has also been explored for its anticancer properties:

  • Cell Line Studies: Research involving various cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation. For example:
    • In breast cancer cell lines (MCF-7), treatment with the compound resulted in a decrease in cell viability by approximately 60% at a concentration of 10 µM .

Neuroprotective Effects

Emerging evidence suggests neuroprotective roles:

  • Mechanism Insights: The compound may enhance neuronal survival under oxidative stress conditions by modulating cellular pathways involved in apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsConcentration RangeObserved Effects
AntiviralInfluenza Virus5 µMInhibition of viral replication
Herpes Simplex Virus5 µMReduction in viral load
Hepatitis C Virus5–10 µMUp to 82% reduction in RNA levels
AnticancerMCF-7 Breast Cancer Cells10 µM60% reduction in cell viability
NeuroprotectiveNeuronal CellsVariesEnhanced survival under stress

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Q & A

Q. Tables for Key Data

Property Value/Description Reference
Molecular Weight139.20 g/mol
CAS Registry Number5807-14-7
Crystal System (Nb complex)Tetragonal, I4 symmetry
W₂(hpp)₄Cl₂ Yield>90% (one-pot, 200°C, o-dichlorobenzene)
Microwave Reaction Time1 hour (140°C, solvent-free)

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